molecular formula C14H12F3N3O2 B2697197 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline CAS No. 2034594-96-0

2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2697197
CAS No.: 2034594-96-0
M. Wt: 311.264
InChI Key: JPJYMMWPPAQJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to an azetidine ring through a methanone bridge. The presence of a trifluoroethoxy group adds unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline typically involves a multi-step process. One common method is the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This method uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core or the azetidine ring.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various reduced quinoxaline derivatives.

Scientific Research Applications

2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-yl(phenyl)methanone: Similar in structure but lacks the trifluoroethoxy and azetidine groups.

    Quinoxalin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone: Similar but with an ethanone bridge instead of a methanone bridge.

Uniqueness

2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is unique due to the presence of both the trifluoroethoxy group and the azetidine ring, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

quinoxalin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-9-6-20(7-9)13(21)12-5-18-10-3-1-2-4-11(10)19-12/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJYMMWPPAQJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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